
N-Benzylanthracene-9-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Benzylanthracene-9-carboxamide is an organic compound derived from anthracene, a polycyclic aromatic hydrocarbon This compound is known for its unique structural properties, which make it a subject of interest in various scientific fields, including chemistry, biology, and materials science
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: N-Benzylanthracene-9-carboxamide can be synthesized through several methods. One common approach involves the amidation of anthracene-9-carboxylic acid with benzylamine. This reaction typically requires a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to activate the carboxylic acid group, facilitating the formation of the amide bond .
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale amidation processes using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of production.
Analyse Des Réactions Chimiques
Types of Reactions: N-Benzylanthracene-9-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding anthraquinone derivatives.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: Electrophilic substitution reactions can occur on the anthracene ring, introducing different functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Friedel-Crafts acylation or alkylation reactions using aluminum chloride (AlCl3) as a catalyst.
Major Products: The major products formed from these reactions include anthraquinone derivatives, substituted anthracenes, and reduced amine derivatives.
Applications De Recherche Scientifique
N-Benzylanthracene-9-carboxamide has a wide range of applications in scientific research:
Biology: The compound’s fluorescence properties make it useful in biological imaging and as a probe for studying molecular interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in cancer treatment due to its ability to intercalate with DNA.
Mécanisme D'action
The mechanism of action of N-Benzylanthracene-9-carboxamide involves its interaction with molecular targets such as DNA and proteins. The compound can intercalate between DNA base pairs, disrupting the double helix structure and inhibiting DNA replication and transcription. This property is particularly relevant in its potential use as an anticancer agent, where it can induce apoptosis in cancer cells by interfering with their genetic material .
Comparaison Avec Des Composés Similaires
- N-Butylanthracene-9-carboxamide
- Ethyl(anthracene-9-carbonyl)glycinate
- N9,N10-Dibutylanthracene-9,10-dicarboxamide
Comparison: The presence of the benzyl group can influence the compound’s solubility, fluorescence properties, and ability to interact with biological molecules .
Propriétés
Numéro CAS |
57447-04-8 |
|---|---|
Formule moléculaire |
C22H17NO |
Poids moléculaire |
311.4 g/mol |
Nom IUPAC |
N-benzylanthracene-9-carboxamide |
InChI |
InChI=1S/C22H17NO/c24-22(23-15-16-8-2-1-3-9-16)21-19-12-6-4-10-17(19)14-18-11-5-7-13-20(18)21/h1-14H,15H2,(H,23,24) |
Clé InChI |
NCYANDIWVXRLDA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CNC(=O)C2=C3C=CC=CC3=CC4=CC=CC=C42 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[1-(4-Nitrophenyl)ethanesulfonyl]-1-oxo-1lambda~5~-pyridine](/img/structure/B14610107.png)
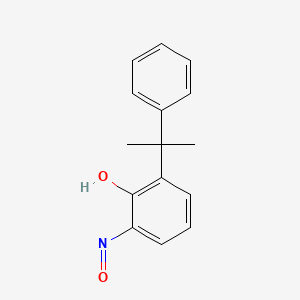
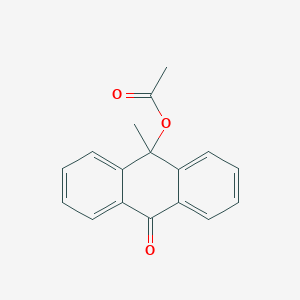
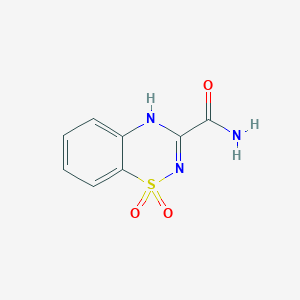

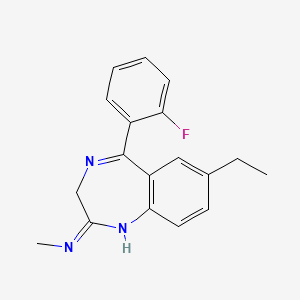


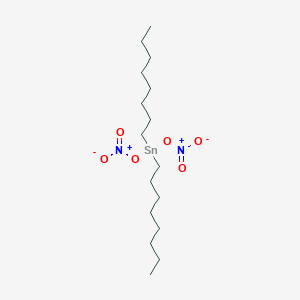
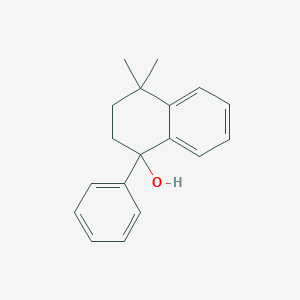

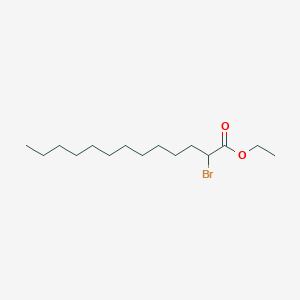
![4-[2-(2,4-Dinitrophenyl)hydrazinyl]cyclohexa-3,5-diene-1,2-dione](/img/structure/B14610194.png)

